molecular formula C17H21NO6 B023698 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine CAS No. 92599-77-4

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

Cat. No. B023698
CAS RN: 92599-77-4
M. Wt: 335.4 g/mol
InChI Key: CEEWHAMHKUWUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine is a chemical compound with potential relevance in various chemical syntheses and molecular studies. It represents a class of piperidine derivatives that are key intermediates in organic synthesis.

Synthesis Analysis

  • Okitsu et al. (2001) describe the efficient synthesis of piperidine derivatives, focusing on nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Their study involved preparing starting piperidine derivatives, including 2,3-diacetoxy-N-benzyloxycarbonylpiperidine, and examining their reactions with silyl enolates under catalytic amounts of metal triflates (Okitsu, Suzuki, & Kobayashi, 2001).

Molecular Structure Analysis

  • The molecular structure of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine and related compounds has been analyzed using techniques like NMR and X-ray crystallography. These studies help in understanding the stereochemical aspects of the compound (Okitsu et al., 2001).

Chemical Reactions and Properties

  • In the study by Okitsu et al., the reactivity of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine under various conditions was explored, demonstrating its utility in diastereoselective nucleophilic substitution reactions (Okitsu et al., 2001).

Physical Properties Analysis

  • Physical properties like melting points, solubility, and crystalline structure can be inferred from the molecular structure analysis. The precise physical properties of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine are not directly mentioned in the available literature, but can be estimated based on its molecular structure and related compounds.

Chemical Properties Analysis

  • The chemical properties of 2,3-diacetoxy-N-benzyloxycarbonylpiperidine, such as its reactivity, stability, and potential for forming derivatives, are highlighted in the context of its synthesis and structural analysis. This compound exhibits notable reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis (Okitsu et al., 2001).

Scientific Research Applications

  • It serves as a pH-triggered conformational switch, enabling specific geometry-dependent functions such as cation chelators or lipid tails (Samoshin et al., 2011).

  • It's used in the metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, facilitating the synthesis of antimalarial alkaloid Febrifugine (Okitsu, Suzuki, & Kobayashi, 2001).

  • The acetoxylation of piperidine derivatives at the 3-position enables the stereoselective synthesis of pseudoconhydrine and N-methylpseudoconhydrine, the Conium alkaloids (Shono et al., 1984).

  • (Diacetoxy)iodobenzene-mediated oxidative C-H amination is used for the synthesis of 3-amino substituted imidazopyridines under metal-free conditions, with potential for regioselective amination of indolizines (Mondal et al., 2017).

  • Palladium-catalyzed intramolecular oxidative C-H/C-H coupling is employed to create bisbenzofuro[2,3-b:3',2'-e]pyridines, a class of N,O-mixed heteroacenes promising for materials chemistry (Kaida et al., 2017).

  • The compound is used in a novel synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation- (Gabriele et al., 2006).

  • A pyrimidine-2,4-diamine template containing this compound serves as a suitable template for developing novel small molecule candidates targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2012).

  • N-oxyl compounds, particularly TEMPO and PINO, which are derivatives, are used as catalysts for selective oxidation of organic molecules in laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).

  • The compound facilitates the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine in five steps using lipase-mediated kinetic resolution (Sakagami, Kamikubo, & Ogasawara, 1996).

  • Electrochemical oxidation using I-mediated mediator introduces a cis-relationship hydroxyl group to piperidine rings, compared to conventional methods (Libendi, Ogino, Onomura, & Matsumura, 2007).

Future Directions

The future directions or potential applications of 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine are not mentioned in the search results. As it is used for proteomics research , it may have potential in various scientific studies.

properties

IUPAC Name

benzyl 2,3-diacetyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEWHAMHKUWUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465964
Record name 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

CAS RN

92599-77-4
Record name 2,3-DIACETOXY-N-BENZYLOXYCARBONYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Reactant of Route 2
Reactant of Route 2
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Reactant of Route 3
Reactant of Route 3
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Reactant of Route 4
Reactant of Route 4
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Reactant of Route 5
Reactant of Route 5
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
Reactant of Route 6
2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

Citations

For This Compound
5
Citations
O Okitsu, R Suzuki, S Kobayashi - The Journal of organic …, 2001 - ACS Publications
Nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines were investigated. First, new and efficient methods for the preparation of the starting piperidine derivatives …
Number of citations: 148 pubs.acs.org
N Moriyama, Y Matsumura, M Kuriyama… - Tetrahedron …, 2009 - Elsevier
A new method using electrochemical oxidation and/or OsO 4 oxidation has been used for the stereoselective synthesis of 2,3,6-trihydroxylated (5S)-piperidine derivatives. The …
Number of citations: 19 www.sciencedirect.com
T Moriyama, G Oliveri, A Massa, T Takenaka - 2011 - core.ac.uk
A new method using electrochemical oxidation and/or OSO4 oxidation has been exploited for the stereoselective synthesis of 2, 3, 6-trihydroxylated 5S-piperidine derivatives. The …
Number of citations: 6 core.ac.uk
S Eguchi - Bioactive Heterocycles I, 2006 - Springer
Recent progress in quinazoline alkaloids and related chemistry was reviewed focusing on developments of the synthetic methodologies and their synthetic applications. A brief …
Number of citations: 92 link.springer.com
L Emmanuvel - 2008 - dspace.ncl.res.in
Malaria is by far the most important tropical parasitic disease that kills more people than any other communicable diseases except for tuberculosis. In many develo** countries, …
Number of citations: 0 dspace.ncl.res.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.